molecular formula C15H22N4O3S B2783057 (1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone CAS No. 1448130-51-5

(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone

Cat. No. B2783057
CAS RN: 1448130-51-5
M. Wt: 338.43
InChI Key: CSYMCWNVIBYKJX-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a chemical compound that has gained interest in scientific research due to its potential applications in medicine.

Scientific Research Applications

Pharmaceutical Chemistry

This compound is a key intermediate in the synthesis of pharmaceutical agents. It plays a crucial role in the preparation of inhibitors targeting Janus kinase-1 (JAK1) and Janus kinase-2 (JAK2) . These kinases are involved in cytokine-dependent signaling pathways that regulate immune cell function. Inhibitors that target JAK1 and JAK2 have potential applications in treating inflammatory diseases, autoimmune disorders, myeloproliferative diseases, and certain types of cancer.

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, this compound is utilized for its ability to undergo various chemical reactions, such as the Suzuki–Miyaura cross-coupling . This reaction is pivotal for creating a diverse array of heterocyclic compounds, which can be further explored for their biological activities.

Drug Development

The compound’s role in drug development is significant due to its involvement in the synthesis of Baricitinib . Baricitinib is a therapeutic agent used for treating rheumatoid arthritis and has been shown to be effective in controlling inflammation and joint damage.

Heterocyclic Chemistry

Heterocyclic compounds containing azetidine rings, like the one , are of interest due to their pharmacophore properties . These properties make them suitable for a wide variety of natural and synthetic products that exhibit biological activity, including potential antimicrobial and anticancer properties.

properties

IUPAC Name

(1-methylsulfonylazetidin-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-23(21,22)19-10-13(11-19)15(20)18-8-6-17(7-9-18)12-14-4-2-3-5-16-14/h2-5,13H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYMCWNVIBYKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone

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